molecular formula C15H22N4O B11932629 (2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide

(2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide

Cat. No.: B11932629
M. Wt: 274.36 g/mol
InChI Key: APWZIFIAVVFPNT-QPUJVOFHSA-N
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Description

(2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide is a complex organic compound characterized by the presence of a benzimidazole ring substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the tert-butyl group via alkylation. The final step involves the coupling of the benzimidazole derivative with an appropriate amino acid or amide precursor under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The amino and tert-butyl groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole oxides, while substitution reactions could produce a range of substituted benzimidazole derivatives.

Scientific Research Applications

(2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl-substituted benzimidazole ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

(2S,3R)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C15H22N4O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19)/t8-,12+/m0/s1

InChI Key

APWZIFIAVVFPNT-QPUJVOFHSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N

Canonical SMILES

CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N

Origin of Product

United States

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